molecular formula C15H19N5O2S B2395191 N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2320459-10-5

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2395191
CAS No.: 2320459-10-5
M. Wt: 333.41
InChI Key: BKRXJAHOVFQUTD-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced via a cyclization reaction involving thiosemicarbazide and appropriate carboxylic acids or esters.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the piperazine ring through nucleophilic substitution reactions using methoxybenzyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with appropriate carboxylic acid derivatives or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: Unique due to its specific substitution pattern and functional groups.

    N-(4-methoxybenzyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(4-methoxybenzyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbothioamide: Similar structure but with a carbothioamide group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-22-13-4-2-12(3-5-13)10-16-15(21)20-8-6-19(7-9-20)14-11-17-23-18-14/h2-5,11H,6-10H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRXJAHOVFQUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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